molecular formula C9H9NO3S2 B8303707 5-Methoxy-2-methylsulphonylbenzothiazole

5-Methoxy-2-methylsulphonylbenzothiazole

Cat. No.: B8303707
M. Wt: 243.3 g/mol
InChI Key: HMIVEKOLCIBGJR-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylsulphonylbenzothiazole is a benzothiazole derivative characterized by a methoxy group at position 5 and a methylsulphonyl group at position 2 of the benzothiazole core. The benzothiazole scaffold is renowned for its pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . The methylsulphonyl group (-SO₂CH₃) introduces strong electron-withdrawing effects, while the methoxy (-OCH₃) group provides electron-donating properties, creating a unique electronic profile that may influence reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C9H9NO3S2

Molecular Weight

243.3 g/mol

IUPAC Name

5-methoxy-2-methylsulfonyl-1,3-benzothiazole

InChI

InChI=1S/C9H9NO3S2/c1-13-6-3-4-8-7(5-6)10-9(14-8)15(2,11)12/h3-5H,1-2H3

InChI Key

HMIVEKOLCIBGJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)S(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiazole Derivatives

Substituent Effects on Molecular Geometry and Crystal Packing

  • 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole (): Substituents: Chloro (-Cl) at position 5, 4-methoxyphenyl at position 2. Dihedral angle between benzothiazole and methoxyphenyl rings: 8.76°, indicating moderate non-planarity . Crystal packing stabilized by π-π interactions (centroid distance: ~3.7 Å) and weak hydrogen bonds.
  • 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol (): Substituents: Chloro (-Cl) at position 5, methoxy-substituted phenol at position 2. Near-planar structure with a dihedral angle of 1.23° between rings . Stabilized by C–H···O hydrogen bonds and π-π interactions (3.7365 Å).
  • 5-Methoxy-2-methylsulphonylbenzothiazole: Substituents: Methoxy (-OCH₃) at position 5, methylsulphonyl (-SO₂CH₃) at position 2.

Electronic and Solubility Profiles

  • Electron-withdrawing groups (EWGs): Chloro (-Cl) and methylsulphonyl (-SO₂CH₃) groups reduce electron density on the benzothiazole core, enhancing stability but decreasing solubility in polar solvents.
Compound Substituents (Position) Dihedral Angle (°) Key Interactions Solubility Profile
This compound -OCH₃ (5), -SO₂CH₃ (2) Predicted: ~10–15 S=O···H hydrogen bonds Moderate (polar aprotic solvents)
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole -Cl (5), -Ph-OCH₃ (2) 8.76 π-π stacking, weak H-bonds Low (non-polar solvents)
2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol -Cl (5), -Ph-OH/OCH₃ (2) 1.23 C–H···O, π-π interactions Moderate (ethanol/water)

Key Research Findings and Challenges

  • Synthetic Challenges : Introducing -SO₂CH₃ requires controlled sulfonation conditions to avoid over-oxidation, unlike simpler chloro/methoxy substitutions .
  • Biological Potential: While chloro derivatives prioritize planar interactions (e.g., DNA intercalation), methylsulphonyl groups may favor hydrogen bonding with protein targets (e.g., kinases) .

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